3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one
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Overview
Description
GR 65630 is a potent and selective antagonist of the serotonin type 3 (5-HT3) receptor. It is a small molecule drug with the molecular formula C16H17N3O and is known for its high affinity and specificity for the 5-HT3 receptor . This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology.
Preparation Methods
The synthesis of GR 65630 involves several steps, starting with the preparation of the core structure, which is a methylindole. The key synthetic route includes the substitution of the indole ring at position 3 with a 3-(4-methylimidazol-5-yl)propanoyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
GR 65630 undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are typically derivatives of the original compound, which retain the core structure but have different functional groups attached . For example, the substitution of the indole ring can lead to the formation of different analogs with varying pharmacological properties.
Scientific Research Applications
GR 65630 has been widely used in scientific research to study the role of 5-HT3 receptors in the central nervous system. It has been employed in autoradiographic studies to map the distribution of 5-HT3 receptors in the brain . Additionally, GR 65630 has been used to investigate the effects of 5-HT3 receptor antagonism in various animal models of neurological disorders, such as Parkinson’s disease and dyskinesia . In the field of medicine, GR 65630 has shown potential in alleviating symptoms of nausea and vomiting, making it a candidate for antiemetic drug development .
Mechanism of Action
The primary mechanism of action of GR 65630 is its antagonism of the 5-HT3 receptor. By binding to this receptor, GR 65630 inhibits the action of serotonin, a neurotransmitter involved in various physiological processes, including mood regulation, nausea, and pain perception . The blockade of 5-HT3 receptors by GR 65630 leads to a reduction in the excitatory effects of serotonin, thereby modulating neurotransmission and alleviating symptoms associated with excessive serotonin activity .
Comparison with Similar Compounds
GR 65630 is unique in its high affinity and selectivity for the 5-HT3 receptor compared to other similar compounds. Some of the similar compounds include ondansetron, granisetron, and cilansetron . While these compounds also act as 5-HT3 receptor antagonists, GR 65630 has been shown to have a distinct binding profile and pharmacological effects . For instance, cilansetron is known for its high potency and has been used in the treatment of irritable bowel syndrome .
Properties
CAS No. |
117186-80-8 |
---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one |
InChI |
InChI=1S/C16H17N3O/c1-11-13(18-10-17-11)7-8-16(20)15-9-12-5-3-4-6-14(12)19(15)2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
InChI Key |
AQCBJPZFJDPIGL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C |
Canonical SMILES |
CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C |
117186-80-8 | |
Synonyms |
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone GR 65630 GR-65630 GR65630 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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